ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Historical Development of Functionalized Cyclopenta[b]Thiophene Chemistry
Cyclopenta[b]thiophene derivatives have emerged as privileged scaffolds in synthetic and medicinal chemistry due to their planar aromatic systems and tunable electronic properties. Early work by Katritzky et al. (1997) demonstrated the utility of 2-(benzotriazol-1-ylmethyl)thiophenes as precursors for functionalized cyclopenta[b]thiophenes, enabling efficient syntheses of polysubstituted benzo[b]thiophenes via lithiation and cyclization strategies. Subsequent advancements focused on modulating optoelectronic behavior; for instance, cyclopenta[b]thiopyran derivatives exhibited near-infrared absorption and hole mobilities exceeding 2.7 cm²V⁻¹s⁻¹ in organic semiconductors.
Parallel medicinal chemistry efforts revealed anticancer potential in cyclopenta[b]thiophene-based triazine derivatives, with compounds 7 and 9 showing notable activity against MCF-7 breast cancer cells (IC₅₀ < 10 μM). The structural adaptability of this scaffold is further evidenced by its role in FDA-approved drugs, where thiophene-containing molecules constitute 4% of small-molecule approvals, targeting kinases, cyclooxygenases, and ion channels.
Table 1: Key Developments in Cyclopenta[b]Thiophene Chemistry
Evolution of Sulfonylpiperazine Derivatives in Medicinal Chemistry
Sulfonylpiperazines have become cornerstone motifs in drug design due to their conformational flexibility and capacity for target engagement. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the piperazine ring provides a versatile platform for structural diversification. This pharmacophore has been leveraged in antagonists for neurological targets (e.g., 5-HT₆ receptors) and anticancer agents targeting protein-protein interactions.
Recent computational studies highlight sulfonylpiperazines' ability to adopt bioactive conformations in enzyme active sites, particularly in kinase and protease inhibition. For example, derivatives bearing para-substituted aryl sulfonamides demonstrate nanomolar affinity for carbonic anhydrase isoforms, underscoring their role in designing isoform-selective inhibitors.
Conceptual Integration of Heterocyclic and Sulfonamide Pharmacophores
The target compound exemplifies a strategic merger of cyclopenta[b]thiophene's aromatic π-system with sulfonylpiperazine's hydrogen-bonding capability. Thiophene's electron-rich nature facilitates charge-transfer interactions with biological targets, while the sulfonamide group anchors the molecule to polar residues in binding pockets. This synergy is evident in hybrid molecules exhibiting dual kinase/phosphatase inhibition, where the thiophene moiety engages hydrophobic subpockets and the sulfonylpiperazine interacts with catalytic lysine residues.
Table 2: Pharmacophoric Contributions of Composite Motifs
| Motif | Electronic Property | Biological Interaction |
|---|---|---|
| Cyclopenta[b]thiophene | Electron-rich π-system | Hydrophobic pocket occupancy |
| Sulfonylpiperazine | Dipolar sulfonyl group | Hydrogen bonding with Lys/Arg |
Significance in Contemporary Research Landscape
Modern drug discovery increasingly prioritizes multifunctional architectures that address polypharmacology and resistance mechanisms. The target compound's dual pharmacophores align with trends in kinase inhibitor design, where combining heterocyclic cores with sulfonamide warheads improves target selectivity and mitigates off-site effects. Furthermore, the methoxycarbonyl and carbamoyl substituents enhance metabolic stability by reducing oxidative deamination, a critical advancement over early-generation thiophene therapeutics.
In materials science, analogous hybrids have enabled tunable charge transport in organic thin-film transistors, demonstrating interdisciplinary applications. This convergence of medicinal and materials design principles underscores the compound's versatility as a platform for both therapeutic and optoelectronic innovation.
Properties
IUPAC Name |
ethyl 4-[4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S2/c1-3-33-23(29)25-11-13-26(14-12-25)35(30,31)16-9-7-15(8-10-16)20(27)24-21-19(22(28)32-2)17-5-4-6-18(17)34-21/h7-10H,3-6,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRBWILYWLPNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopenta[b]thiophene moiety
- A piperazine ring
- Sulfonamide and carbamoyl functional groups
This structural diversity is believed to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit anticancer activity through various mechanisms, including:
- Inhibition of cell proliferation : Many thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with cyclohepta[b]thiophene scaffolds demonstrated submicromolar GI50 values in A549 lung cancer cells, indicating strong growth inhibition .
- Induction of apoptosis : Compounds similar to this compound have been shown to activate apoptotic pathways, including caspase activation and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Activity : A study on cyclohepta[b]thiophenes revealed that certain derivatives exhibited potent antiproliferative effects across multiple cancer cell lines with minimal cytotoxicity towards normal cells. The mechanism involved targeting tubulin polymerization, which is critical for cell division .
- Apoptosis Induction : Another investigation highlighted that compounds similar to this compound could induce apoptosis in cancer cells through the activation of caspases and subsequent cell cycle arrest .
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The target compound is compared to analogs with shared motifs (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Key Spectroscopic Data :
- IR Spectroscopy :
- NMR :
Table 2: Comparative Properties
- Target vs. T-04 : The ethyl carboxylate in the target compound may enhance metabolic stability compared to T-04’s ketone, which is prone to reduction .
- Role of Fluorine : Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate shows increased polarity due to electronegative fluorine atoms, improving aqueous solubility relative to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
